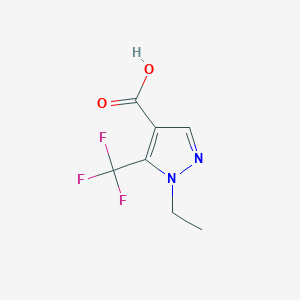

1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

描述

1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the N1 position, a trifluoromethyl (CF₃) group at C5, and a carboxylic acid moiety at C2. The ethyl group at N1 enhances lipophilicity compared to methyl-substituted analogs, while the electron-withdrawing CF₃ group at C5 influences electronic properties and stability. The carboxylic acid group facilitates hydrogen bonding and salt formation, making it a versatile intermediate in medicinal and agrochemical synthesis .

属性

IUPAC Name |

1-ethyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-12-5(7(8,9)10)4(3-11-12)6(13)14/h3H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJYUDXJXUVNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801195254 | |

| Record name | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801195254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-80-1 | |

| Record name | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801195254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHFNO

- CAS Number : 1235439-80-1

- Molecular Weight : 192.14 g/mol

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. Several studies have highlighted the following findings:

- Mechanism of Action : Pyrazole compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- Case Studies :

- A study demonstrated that compounds with the pyrazole scaffold showed significant antiproliferative activity against lung, colorectal, and prostate cancers .

- Another investigation noted that the incorporation of trifluoromethyl groups enhanced the anticancer efficacy of pyrazole derivatives, suggesting a structure-activity relationship that favors increased potency against tumor cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

- Inhibition of COX Enzymes : Several pyrazole derivatives have been reported to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds exhibiting high selectivity for COX-2 over COX-1 are particularly desirable due to reduced gastrointestinal side effects .

| Compound | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|

| Compound A | 71% | >189 |

| Compound B | 62% | >200 |

Antimicrobial Activity

Emerging studies suggest that pyrazole derivatives may possess antimicrobial properties:

- Broad-spectrum Activity : Research indicates that certain pyrazole compounds show activity against various bacterial strains, suggesting potential applications in treating infections .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity is crucial for evaluating the therapeutic potential of this compound:

- Metabolic Stability : Studies have shown that modifications on the pyrazole ring can enhance metabolic stability while maintaining biological activity. For example, compounds with polar functionalities exhibited improved solubility and metabolic profiles .

| Parameter | Value |

|---|---|

| Aqueous Solubility | Moderate |

| Metabolic Stability (CL int) | Variable |

Safety Profile

Preliminary toxicity assessments indicate that certain derivatives exhibit low acute toxicity in animal models, with lethal doses exceeding 2000 mg/kg for some compounds. This suggests a favorable safety profile, but further studies are necessary to confirm these findings across different models .

科学研究应用

Medicinal Chemistry

1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a lead compound in drug development due to its biological activities:

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Research indicates that it may modulate metabolic pathways relevant to cancer progression, demonstrating antiproliferative effects on various cancer cell lines.

Agricultural Chemistry

The compound is also explored for its applications in agriculture:

- Herbicide Development : Due to its unique chemical structure, it is being evaluated for efficacy against specific weed species.

- Pesticidal Activity : Preliminary studies suggest potential insecticidal properties, warranting further investigations.

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Reduced cell viability in cancer lines | |

| Antibacterial | Activity against Gram-positive bacteria | |

| Antifungal | Efficacy against common fungal pathogens |

Case Study 1: Anti-inflammatory Mechanism

A study investigated the mechanism by which this compound inhibits NF-kB signaling pathways in macrophages, leading to reduced production of TNF-alpha and IL-6. This suggests its potential utility in treating chronic inflammatory conditions.

Case Study 2: Anticancer Efficacy

In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects on breast cancer cells (MCF-7), with IC50 values indicating significant antiproliferative activity. Further molecular docking studies revealed strong binding affinities to key oncogenic targets.

化学反应分析

Oxidation Reactions

The carboxylic acid moiety can undergo further oxidation under controlled conditions. While the -COOH group is typically stable, adjacent functional groups may participate:

-

Side-chain oxidation : The ethyl group at position 1 can be oxidized to a ketone or carboxylic acid derivative using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media.

-

Trifluoromethyl stability : The -CF₃ group remains inert under most oxidative conditions due to the strong C-F bonds.

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols or aldehydes:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Carboxylic acid → Alcohol | LiAlH₄ | Anhydrous THF, 0°C → RT | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-methanol |

| Carboxylic acid → Aldehyde | DIBAL-H | Toluene, -78°C | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde |

Reduction selectivity depends on the reducing agent and temperature, with DIBAL-H preferentially yielding aldehydes.

Esterification and Amidation

The carboxylic acid readily forms esters and amides, expanding its utility in drug design:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) or via acyl chloride intermediates (SOCl₂).

-

Amidation : Couples with amines using carbodiimide reagents (EDC/HOBt) to produce pyrazole-4-carboxamides.

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group:

This reaction generates 1-ethyl-5-(trifluoromethyl)-1H-pyrazole, a precursor for further functionalization.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitution at position 3 due to electron-withdrawing effects of -CF₃ and -COOH:

| Electrophile | Reagent | Product |

|---|---|---|

| Nitronium ion | HNO₃/H₂SO₄ | 3-Nitro-1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

| Sulfur trioxide | SO₃/H₂SO₄ | 3-Sulfo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

Meta-directing effects of -CF₃ and -COOH dominate, favoring substitution at position 3 .

Coordination Chemistry

The compound acts as a ligand for metal ions, forming complexes through the pyrazole nitrogen and carboxylate oxygen:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | Bidentate (N,O) | Catalytic oxidation reactions |

| Fe(III) | Tridentate (N,O,O) | Magnetic materials |

These complexes exhibit catalytic activity in oxidation and C-C coupling reactions.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with its analogs:

Key Observations:

- C5 Substituent: The CF₃ group enhances electron-withdrawing effects, stabilizing the pyrazole ring and influencing reactivity at C4 . C4 Functional Group: Carboxylic acids (COOH) enable salt formation and hydrogen bonding, while esters (COOEt) improve solubility in organic media .

Physicochemical Trends :

- Melting points decrease with bulkier N1 substituents (e.g., ethyl vs. methyl).

- Fluorine or CF₃ groups at C5 reduce basicity of the pyrazole nitrogen .

准备方法

Cyclocondensation Approach Using Trifluoromethyl-Substituted β-Dicarbonyl Compounds

A common and authoritative synthetic route involves the cyclocondensation of ethyl acetoacetate derivatives containing trifluoromethyl substituents with hydrazine or hydrazine derivatives. This method forms the pyrazole ring with the desired substitution pattern, followed by hydrolysis to yield the free acid.

- Step 1 : Synthesis of ethyl 3-ethyl-5-(trifluoromethyl)pyrazole-4-carboxylate via cyclocondensation of ethyl trifluoromethylacetoacetate with hydrazine.

- Step 2 : Hydrolysis of the ester to the corresponding carboxylic acid under acidic or basic conditions.

This approach allows for regioselective introduction of the trifluoromethyl group at C5 and the ethyl group at N1, leveraging the reactivity of β-ketoesters and hydrazines.

Methylation and Alkylation Techniques

In related pyrazole systems, methylation or ethylation at the N1 position is achieved by treating pyrazole carboxylate esters with alkylating agents such as dimethyl carbonate in the presence of bases like sodium hydride or potassium carbonate. For example, the preparation of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl esters involves:

- Reacting 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate and potassium carbonate or sodium hydride as base.

- Heating the mixture at 100–120 °C for several hours under nitrogen atmosphere.

- Work-up includes filtration, solvent removal, and purification by vacuum distillation.

Though these examples focus on methylation, analogous conditions can be adapted for ethylation at N1, which is relevant for synthesizing 1-ethyl derivatives.

Esterification and Amidation Post-Synthesis

The carboxylic acid group in 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be converted to esters or amides to facilitate purification or derivatization:

- Esterification : Reaction with alcohols (e.g., ethanol) under acidic catalysis or via acyl chloride intermediates.

- Amidation : Coupling with amines using carbodiimide reagents (e.g., EDC/HOBt) to form amide derivatives.

These methods are standard in pyrazole chemistry and assist in obtaining intermediates for further synthetic or biological studies.

Comparative Data Table of Key Preparation Parameters

Research Findings and Analysis

- The alkylation of pyrazole esters with dimethyl carbonate is an efficient and mild method, providing good yields (~80%) and selectivity for N1 substitution, which is crucial for obtaining the ethyl-substituted pyrazole core.

- The cyclocondensation route is versatile, allowing the introduction of trifluoromethyl groups via appropriately substituted β-dicarbonyl compounds, which is essential for the electronic properties of the target molecule.

- Oxidative chlorination and other electrophilic substitutions on the pyrazole ring are valuable for further functionalization but require careful control of reaction conditions to avoid overreaction or decomposition.

- Esterification and amidation of the carboxylic acid group expand the compound’s utility in medicinal chemistry, enabling the synthesis of prodrugs or analogs with improved pharmacokinetic profiles.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

- Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with trifluoromethyl-containing reagents, followed by hydrolysis. For example, cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives forms the pyrazole ring, followed by hydrolysis under basic conditions to yield the carboxylic acid . Purification involves recrystallization or column chromatography, with characterization via IR, ¹H-NMR, and mass spectrometry .

Q. How is the compound characterized for structural confirmation?

- Methodology : Structural elucidation combines spectral and crystallographic techniques:

- Spectral Analysis : IR identifies carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups. ¹H-NMR confirms ethyl and pyrazole ring protons. Mass spectrometry determines molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths, angles, and packing motifs. For example, SHELXL refines high-resolution data to validate molecular geometry .

Q. What biological activities are commonly evaluated for this compound?

- Methodology : Biological screening includes:

- Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, E. coli) to determine MIC values .

- Anti-inflammatory Testing : Carrageenan-induced rat paw edema models to measure inhibition of inflammation .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do regioselectivity challenges in pyrazole synthesis impact the yield of the target compound?

- Methodology : Regioselectivity is controlled by optimizing reaction conditions (e.g., solvent polarity, temperature) and substituent effects. For example, electron-withdrawing groups like -CF₃ favor substitution at the 5-position. Conflicting results may arise from competing pathways (e.g., kinetic vs. thermodynamic control), requiring DFT calculations to predict regioselectivity .

Q. What contradictions exist in crystallographic data for trifluoromethyl-substituted pyrazoles, and how are they resolved?

- Methodology : Discrepancies in bond lengths (e.g., C-F vs. C-C) or torsion angles may arise from twinning or disorder in crystals. Resolution strategies include:

- High-Resolution Data : Collecting data at synchrotron sources (e.g., λ = 0.7 Å) to improve accuracy.

- Refinement Tools : Using SHELXL’s TWIN and BASF commands to model twinned structures .

Q. What computational methods are used to predict the compound’s reactivity in drug design?

- Methodology :

- DFT Calculations : Gaussian or ORCA software calculates Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like COX-2 or kinases.

- ADMET Prediction : SwissADME or pkCSM models pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. How do solvent effects influence the compound’s stability during storage?

- Methodology : Stability is assessed via:

- Accelerated Degradation Studies : HPLC monitors degradation products in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents under UV light or heat.

- NMR Stability Assays : ¹⁹F-NMR tracks -CF₃ group integrity over time .

Data Contradiction Analysis

Q. How to resolve conflicting biological activity data across studies?

- Methodology :

- Dose-Response Replication : Repeat assays with standardized protocols (e.g., fixed cell lines, incubation times).

- Meta-Analysis : Compare data across studies using tools like RevMan to identify outliers or confounding variables (e.g., solvent choice, impurity levels) .

Q. Why do synthetic yields vary between labs for the same protocol?

- Methodology : Factors include:

- Reagent Purity : LC-MS monitors starting material quality.

- Moisture Sensitivity : Schlenk-line techniques prevent hydrolysis of intermediates.

- Catalyst Activity : ICP-OES verifies Pd(PPh₃)₄ purity in cross-coupling steps .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Observations | Reference |

|---|---|---|

| ¹H-NMR | δ 1.35 (t, J=7.1 Hz, CH₂CH₃), δ 4.25 (q, J=7.1 Hz, CH₂CH₃) | |

| ¹⁹F-NMR | δ -62.5 (s, CF₃) | |

| IR (cm⁻¹) | 1705 (C=O), 1280 (C-F) |

Table 2 : Comparison of Synthetic Yields Under Varied Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| DMF | 80 | Pd(PPh₃)₄ | 72 | |

| THF | 60 | CuI | 58 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。